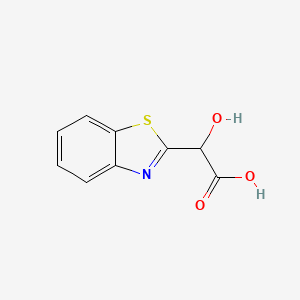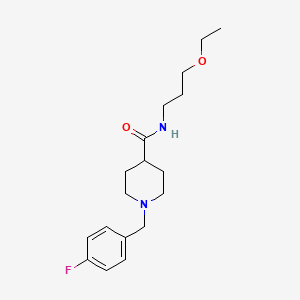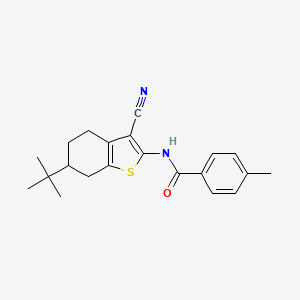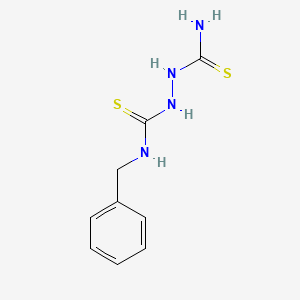![molecular formula C23H20N2O2 B12452982 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B12452982.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a nanocatalyst or a metal catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide
- N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide exhibits unique properties due to the presence of the methyl group on the benzamide moiety. This structural difference can influence its reactivity, biological activity, and overall stability .
Propriétés
Formule moléculaire |
C23H20N2O2 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c1-14-6-4-5-7-19(14)22(26)24-18-10-8-17(9-11-18)23-25-20-12-15(2)16(3)13-21(20)27-23/h4-13H,1-3H3,(H,24,26) |
Clé InChI |
YGIFJQHHCRKRKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)








![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[2,1-b][1,3]thiazol-4-ium](/img/structure/B12452973.png)

